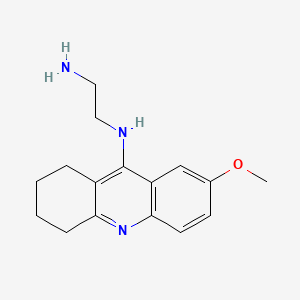
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is a compound belonging to the class of acridines. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a cholinesterase inhibitor .
Méthodes De Préparation
The synthesis of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.
Reaction with Ethylenediamine: The starting material is reacted with ethylenediamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function . The molecular targets and pathways involved include the cholinergic system and related signaling pathways .
Comparaison Avec Des Composés Similaires
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine can be compared with other similar compounds such as:
7-Methoxytacrine: Similar in structure but lacks the ethylenediamine moiety.
Tacrine: A well-known cholinesterase inhibitor but without the methoxy group.
Donepezil: Another cholinesterase inhibitor with a different structural framework.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C16H21N3O |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
N'-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O/c1-20-11-6-7-15-13(10-11)16(18-9-8-17)12-4-2-3-5-14(12)19-15/h6-7,10H,2-5,8-9,17H2,1H3,(H,18,19) |
Clé InChI |
LFANNYNPYJMNPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
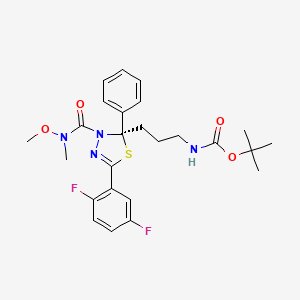

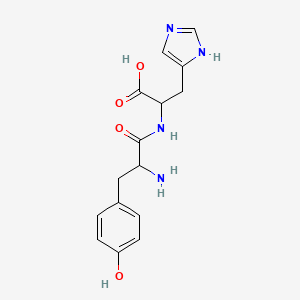
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
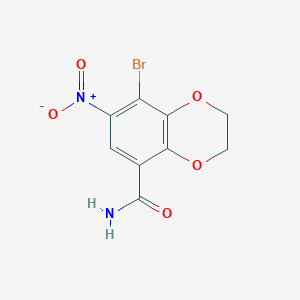
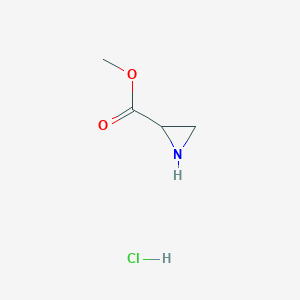
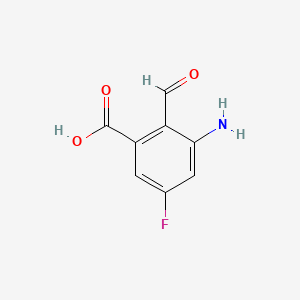
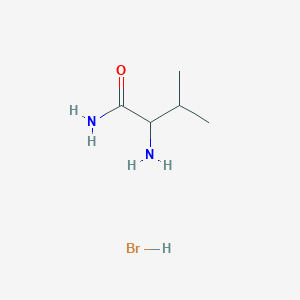
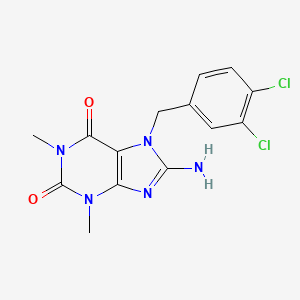
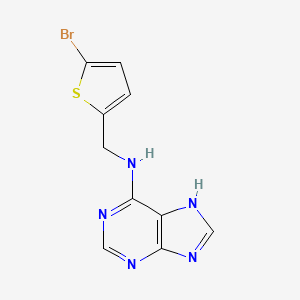
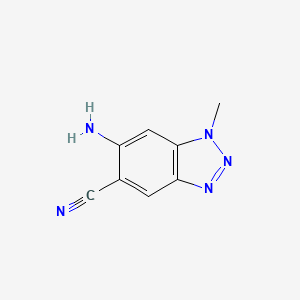
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
